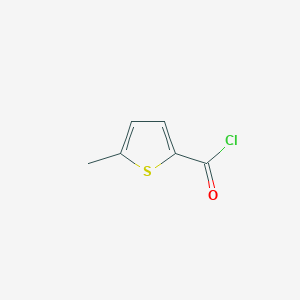
5-Methylthiophene-2-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives can be complex and varied. For instance, the synthesis of 2-Chloro-5-methylthiophene, a related compound, involves the reaction of 2-methylthiophene with sulfuryl chloride, yielding the product with a 73.96% yield . This suggests that the synthesis of "5-Methylthiophene-2-carbonyl chloride" might also involve halogenation reactions under controlled conditions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be quite diverse. For example, the crystal structure of a related compound, 1,1-Bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one, shows that steric interactions can influence the conformation of the molecule, leading to cis and trans conformations of methylthio groups . This indicates that "5-Methylthiophene-2-carbonyl chloride" may also exhibit interesting structural features due to the presence of substituents on the thiophene ring.
Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions. For example, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates can react with alcohols to yield thiophene-2,4-diols, which can then be converted to other products such as ethers of thiotetronic and α-halogenothiotetronic acids . This demonstrates the reactivity of thiophene derivatives towards nucleophiles and electrophiles, which is likely applicable to "5-Methylthiophene-2-carbonyl chloride" as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be inferred from their molecular structure and synthesis. For instance, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate shows intermolecular hydrogen bonds and C=H...O interactions, which could affect the compound's solubility and melting point . Similarly, "5-Methylthiophene-2-carbonyl chloride" may also exhibit specific physical properties influenced by its functional groups and intermolecular interactions.
Scientific Research Applications
Synthesis of Pharmaceuticals and Agrochemicals
5-Methylthiophene-2-carbonyl chloride is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. A study by Yang (2010) reported a facile and low-cost method to prepare 2-Chloro-5-methylthiophene, a closely related compound, which is crucial in the synthesis of these products. This process yielded the product with a high efficiency of 73.96% (Yang, 2010).
Potentiometric Sensor Applications
5-Methylthiophene-2-carbonyl chloride derivatives have been explored in sensor technology. Kardaş (2018) synthesized a novel Schiff base using a derivative, which was then utilized in a polyvinyl chloride-membrane potentiometric copper(II)-selective sensor. This sensor exhibited excellent selectivity and sensitivity towards copper(II) ions, demonstrating the compound's potential in analytical applications (Kardaş, 2018).
Organic Thin-Film Transistors
In the field of organic electronics, derivatives of 5-Methylthiophene-2-carbonyl chloride have shown promise. Yoon et al. (2005) synthesized carbonyl-functionalized quaterthiophenes, which demonstrated high electron mobilities and ambipolar transport in organic thin-film transistors. These materials are significant for their potential in organic complementary circuits (Yoon et al., 2005).
Electropolymerization and Overoxidation Studies
Barsch and Beck (1996) investigated the overoxidation of polythiophenes, including derivatives of 5-Methylthiophene-2-carbonyl chloride. Their research provided insights into the electrochemical properties of these polymers and their potential applications in organic electrochemistry (Barsch & Beck, 1996).
Biologically Active Compounds Synthesis
5-Methylthiophene-2-carbonyl chloride is instrumental in synthesizing biologically active compounds. Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides using thiophenecarbonyl chloride, which were evaluated as radiosensitizers and bioreductively activated cytotoxins. This research highlights the compound's role in developing new therapeutics (Threadgill et al., 1991).
Safety And Hazards
5-Methylthiophene-2-carbonyl chloride is classified as a hazardous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water, and contact with water liberates toxic gas . It should be stored in a well-ventilated place and kept in a tightly closed container .
properties
IUPAC Name |
5-methylthiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCGIWVUKCNCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375015 | |
| Record name | 5-methylthiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiophene-2-carbonyl chloride | |
CAS RN |
31555-59-6 | |
| Record name | 5-methylthiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylthiophene-2-carbonyl chloride, 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide](/img/structure/B1334116.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1334117.png)






![1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B1334127.png)
